molecular formula C8H10N2O2 B2714388 Cyclobutanecarboxylic acid, 1-(1H-pyrazol-1-yl)- CAS No. 1469286-32-5

Cyclobutanecarboxylic acid, 1-(1H-pyrazol-1-yl)-

Cat. No. B2714388
M. Wt: 166.18
InChI Key: ZYVKQFYWVKXQGD-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

To ethyl 1-(1H-pyrazol-1-yl)cyclobutanecarboxylate (688 mg, 3.54 mmol) were added tetrahydrofuran (8 mL) and water (0.9 mL). Aqueous sodium hydroxide (1N, 4 mL, 4 mmol) was added to the mixture. The reaction mixture was stirred at room temperature for 18 h. The solvent was removed under reduced pressure and to the residue was added aqueous hydrochloric acid (1N, 1 mL). The mixture was extracted with dichloromethane (3×). The combined organics were dried over magnesium sulfate, filtered and concentrated under reduced pressure to afford the title compound (108.9 mg). The material was used without further purification.
Name
ethyl 1-(1H-pyrazol-1-yl)cyclobutanecarboxylate
Quantity
688 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2([C:10]([O:12]CC)=[O:11])[CH2:9][CH2:8][CH2:7]2)[CH:5]=[CH:4][CH:3]=[N:2]1.O1CCCC1.[OH-].[Na+]>O>[N:1]1([C:6]2([C:10]([OH:12])=[O:11])[CH2:7][CH2:8][CH2:9]2)[CH:5]=[CH:4][CH:3]=[N:2]1 |f:2.3|

Inputs

Step One
Name
ethyl 1-(1H-pyrazol-1-yl)cyclobutanecarboxylate
Quantity
688 mg
Type
reactant
Smiles
N1(N=CC=C1)C1(CCC1)C(=O)OCC
Name
Quantity
8 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0.9 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and to the residue
ADDITION
Type
ADDITION
Details
was added aqueous hydrochloric acid (1N, 1 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1(N=CC=C1)C1(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 108.9 mg
YIELD: CALCULATEDPERCENTYIELD 18.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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